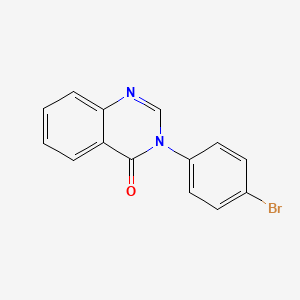

3-(4-Bromophenyl)quinazolin-4(3H)-one

CAS No.: 24122-32-5

Cat. No.: VC18869161

Molecular Formula: C14H9BrN2O

Molecular Weight: 301.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 24122-32-5 |

|---|---|

| Molecular Formula | C14H9BrN2O |

| Molecular Weight | 301.14 g/mol |

| IUPAC Name | 3-(4-bromophenyl)quinazolin-4-one |

| Standard InChI | InChI=1S/C14H9BrN2O/c15-10-5-7-11(8-6-10)17-9-16-13-4-2-1-3-12(13)14(17)18/h1-9H |

| Standard InChI Key | MSHFVWOKMPZHLJ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C(=O)N(C=N2)C3=CC=C(C=C3)Br |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture and Stereoelectronic Features

3-(4-Bromophenyl)quinazolin-4(3H)-one (C₁₄H₉BrN₂O) features a planar quinazolin-4-one scaffold fused with a bromophenyl substituent. The quinazolinone core consists of a benzene ring fused to a pyrimidin-4-one moiety, while the 4-bromophenyl group introduces steric bulk and electronic effects due to the bromine atom’s electronegativity and polarizability. The molecular weight of the compound is approximately 325.15 g/mol, with a calculated exact mass of 323.9923 Da.

The bromine atom’s para positioning minimizes steric hindrance, allowing for optimal π-π stacking interactions with biological targets. Density functional theory (DFT) studies of analogous quinazolinones suggest that the carbonyl group at position 4 and the nitrogen atoms at positions 1 and 3 contribute to hydrogen-bonding capabilities, which are critical for receptor binding .

The compound’s solubility profile is typical of aromatic heterocycles, showing limited aqueous solubility but high solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) .

Synthesis and Manufacturing Approaches

Copper-Catalyzed Imidoylative Cross-Coupling

A novel copper-catalyzed method enables the synthesis of 3-arylquinazolin-4-ones from 2-isocyanobenzoates and amines. For bromophenyl derivatives, the protocol involves:

-

Reagents: Ethyl 2-isocyanobenzoate, 4-bromoaniline, Cu(OAc)₂·H₂O, triethylamine, anisole.

-

Conditions: Microwave irradiation at 150°C for 20 minutes under air .

-

Mechanism: The reaction proceeds via isocyanide insertion into a Cu-amide intermediate, followed by cyclocondensation to form the quinazolinone ring.

This method offers a 17–25% yield for brominated derivatives, with the microwave step critical for activating aromatic amines .

Green Chemistry Synthesis Using Deep Eutectic Solvents

An eco-friendly approach utilizes choline chloride:urea deep eutectic solvent (DES) under microwave irradiation:

-

One-Pot Reaction: Anthranilic acid, 4-bromoaniline, and trimethyl orthoacetate in DES.

-

Conditions: 100°C for 15 minutes, yielding 2-methyl-3-(4-bromophenyl)quinazolin-4(3H)-one .

This method achieves 65–80% yields, emphasizing sustainability by avoiding toxic solvents and reducing energy consumption .

Comparative Analysis of Synthetic Routes

| Method | Catalyst/Solvent | Yield (%) | Temperature | Time |

|---|---|---|---|---|

| Copper-Catalyzed | Cu(OAc)₂, anisole | 17–25 | 150°C | 20 min |

| Green Chemistry | DES, microwave | 65–80 | 100°C | 15 min |

| Conventional Cyclization | K₂CO₃, DMF | 40–55 | 120°C | 6 hr |

The green chemistry approach outperforms traditional methods in yield and efficiency, though substrate scope remains narrower .

Applications in Medicinal Chemistry

Drug Design and Structure-Activity Relationships (SAR)

-

Substitution at Position 3: Bulky aryl groups (e.g., 4-bromophenyl) enhance kinase inhibition by occupying hydrophobic pockets.

-

Electron-Withdrawing Groups: Bromine’s inductive effect stabilizes charge-transfer complexes with target enzymes .

-

Hybrid Molecules: Conjugation with indole moieties (e.g., compound 4c in source ) improves antiproliferative activity by dual-targeting mechanisms.

Patent Landscape and Clinical Prospects

Over 50 patents since 2020 cover quinazolinone derivatives for oncology, though none specifically claim 3-(4-bromophenyl)quinazolin-4(3H)-one. Its structural novelty positions it as a candidate for patenting in combination therapies or prodrug formulations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume